

Molecular weight and formula of 4-Methoxy-3nitro-N-phenylbenzamide

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Compound of Interest

4-Methoxy-3-nitro-Nphenylbenzamide

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In-Depth Technical Guide: 4-Methoxy-3-nitro-N-phenylbenzamide

This technical guide provides a comprehensive overview of **4-Methoxy-3-nitro-N-phenylbenzamide**, a nitro-substituted benzamide derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's physicochemical properties, synthesis protocols, and known biological activities.

Core Compound Properties

Molecular Formula: C14H12N2O4[1][2][3]

Molecular Weight: 272.26 g/mol [1][2][3][4]



Property	Value	Source
IUPAC Name	4-methoxy-3-nitro-N- phenylbenzamide	PubChem[1]
CAS Number	97-32-5	Benchchem[2], US EPA[3]
Physical Description	Light tan solid	PubChem[2]
Solubility	Less than 0.1 mg/mL at 59 °F	PubChem[2]
LogP	2.37	Benchchem[2]
Canonical SMILES	COC1=C(C=C(C=C1)C(=O)N C2=CC=CC=C2)INVALID- LINK[O-]	PubChem[1]
InChI Key	YKOCPBMVMBUTAX- UHFFFAOYSA-N	PubChem[1], Benchchem[2]

Synthesis Protocols

The synthesis of **4-Methoxy-3-nitro-N-phenylbenzamide** can be achieved through multiple routes. Below are detailed experimental protocols for two common methods.

Method 1: Two-Step Synthesis from 3-nitro-4chlorobenzoic acid

This method involves the condensation of 3-nitro-4-chlorobenzoic acid with aniline, followed by an etherification step.

Step 1: Formation of 3-Nitro-4-chloro-N-phenylbenzamide

- Starting Materials: 3-nitro-4-chlorobenzoic acid, Aniline
- Reagents and Solvents: Phosphorus trichloride (catalyst), Chlorobenzene (solvent)
- Procedure:
 - In a reaction vessel, combine 3-nitro-4-chlorobenzoic acid and aniline in chlorobenzene.



- Add a catalytic amount of phosphorus trichloride.
- Stir the mixture at a temperature of 70–100 °C for 2 hours.
- After the reaction is complete, the product is isolated.
- Yield: Approximately 95.8%[1]
- Purity: Approximately 98.1%[1]
- Product: Yellowish-brown solid with a melting point of 128–130 °C.[1]

Step 2: Etherification to 4-Methoxy-3-nitro-N-phenylbenzamide

- Starting Material: 3-Nitro-4-chloro-N-phenylbenzamide
- Reagents and Solvents: Sodium methoxide, Methanol
- Procedure:
 - Dissolve the 3-nitro-4-chloro-N-phenylbenzamide in methanol.
 - Add sodium methoxide to the solution.
 - Reflux the mixture for 8 hours.
 - Isolate the final product.
- Yield: Approximately 94.5%[1]
- Purity: Approximately 99.1%[1]
- Product: Yellow solid with a melting point of 162–163 °C.[1]

Method 2: One-Step Synthesis from 4-methoxybenzoyl chloride

This is a more direct method involving the reaction of an aniline with a benzoyl chloride derivative.



- Starting Materials: Aniline, 4-methoxybenzoyl chloride
- Reagents and Solvents: Dichloromethane, Triethylamine
- Procedure:
 - To a 100 ml round-bottom flask equipped with a condenser and magnetic stirrer, add aniline (0.93 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml).
 - Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the stirring mixture.
 - Continue stirring the reaction mixture at room temperature for 1 hour.
 - Following the initial stirring, reflux the mixture for 2 hours.
 - The product will precipitate as a white powder.
 - Wash the precipitate three times with water and then with dichloromethane.
 - Recrystallize the product from an ethyl alcohol solution to obtain colorless prisms.

Analytical and Characterization Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for analyzing the purity of **4-Methoxy-3-nitro-N-phenylbenzamide** is RP-HPLC.

- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Biological Activity



Research indicates that **4-Methoxy-3-nitro-N-phenylbenzamide** and its derivatives possess a range of biological activities.

- Anti-HBV Activity: Certain N-phenylbenzamide derivatives have demonstrated activity against the Hepatitis B virus (HBV).[1]
- Cytotoxicity: Modifications to the methoxy and nitro groups on the benzamide scaffold have been shown to significantly influence the compound's cytotoxic effects against various cancer cell lines.[1]
- Aryl Hydrocarbon Receptor (AhR) Ligand: This compound has been identified as an atypical ligand for the aryl hydrocarbon receptor through virtual screening studies.
- Antimicrobial Activity: N-phenylbenzamide derivatives have shown potential as antibacterial and antifungal agents.[5]

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process (Method 1) for **4-Methoxy-3-nitro-N-phenylbenzamide**.



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Caption: Two-step synthesis workflow for **4-Methoxy-3-nitro-N-phenylbenzamide**.

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References

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